2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate
Description
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12-3-6-15(9-13(12)2)18(22)23-11-17(21)20-10-14-4-7-16(19)8-5-14/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAWVMXXSPRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves a multi-step process:
Formation of 4-Bromobenzylamine: This can be achieved by the bromination of benzylamine using bromine in the presence of a suitable solvent such as acetic acid.
Esterification Reaction: The 3,4-dimethylbenzoic acid is reacted with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid to form the ester.
Coupling Reaction: The final step involves the coupling of 4-bromobenzylamine with the esterified product in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to specific sites, while the amino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methoxy-Substituted Tyramine Derivatives (Ph2–Ph6)
Compounds such as 2-((4-methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) and 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) share the 2-oxoethylamino backbone but differ in substituents:
- Substituent Effects: The target compound’s 4-bromobenzyl group is electron-withdrawing, whereas Ph2–Ph6 derivatives feature methoxy (electron-donating) or hydroxy groups on their aromatic rings.
- Physical Properties : Ph2–Ph6 exhibit melting points ranging from 93–134°C , with Rf values between 0.51–0.61 , reflecting moderate polarity. The absence of bromine in these analogs likely reduces molecular weight (e.g., Ph6: ~353 g/mol vs. 408.6 g/mol for the target) .
Halogenated Phenacyl Esters
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate () shares the phenacyl ester core and bromine substituent but lacks the amino group. Key differences:
- Reactivity: The amino group in the target compound may enhance hydrogen bonding, affecting solubility and photolytic stability. In contrast, the halogenated analog undergoes photolysis to synthesize heterocycles like oxazoles .
- Crystallography : The halogenated analog’s crystal structure (reported in ) reveals planar aromatic rings, suggesting similar packing efficiency could occur in the target compound despite steric bulk from the dimethylbenzoate group .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 408.6 | 6.4 | 6 | 69.4 |
| 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate | 429.5 | ~5.8* | 7 | ~75 |
| 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate | 331.8 | ~5.2* | 5 | ~66 |
| Ph6 (Methoxy-substituted) | ~353 | ~3.1 | 5 | ~85 |
*Estimated based on structural similarity.
- Lipophilicity : The target compound’s higher XLogP3 (6.4 ) vs. methoxy-substituted analogs (~3.1) underscores the bromine atom’s contribution to hydrophobicity, which may enhance membrane permeability .
Biological Activity
The compound 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups:
- Amine Group : Contributes to the compound's reactivity and interaction with biological targets.
- Ester Group : May influence the compound's solubility and bioavailability.
- Bromobenzyl Substituent : Known for enhancing lipophilicity and potentially affecting binding affinity to targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various cellular pathways. Key areas of investigation include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells. For example, a study highlighted the effectiveness of related compounds in inducing apoptosis in cancer cell lines through CDK inhibition .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitors targeting enzymes such as CDK2 are critical for developing therapies against cancers characterized by uncontrolled cell division. The structure-activity relationship (SAR) studies suggest that modifications to the bromobenzyl group can enhance enzyme binding affinity .
Case Studies and Research Findings
-
In Vitro Studies :
- A series of experiments were conducted using various cancer cell lines (e.g., MCF-7, HeLa) to assess the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
- Mechanism of Action :
-
Animal Studies :
- Preliminary animal studies have shown promise in vivo, where administration of the compound resulted in tumor regression in xenograft models. These studies are crucial for understanding pharmacokinetics and therapeutic windows.
Data Table: Summary of Biological Activities
Q & A
Q. What methodologies reconcile discrepancies in crystallographic data for related compounds?
- Methodological Answer : Re-refine existing X-ray datasets using updated software (e.g., SHELXL vs. OLEX2). Compare thermal ellipsoid models to assess disorder or dynamic effects. Validate with variable-temperature crystallography to detect phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
